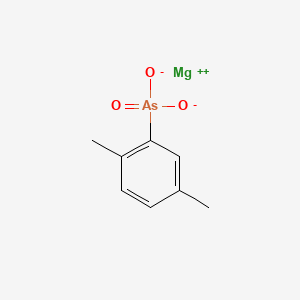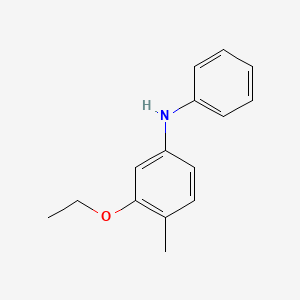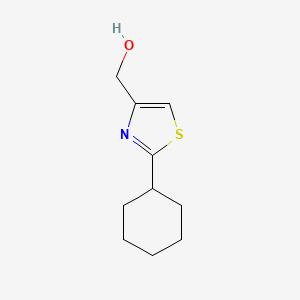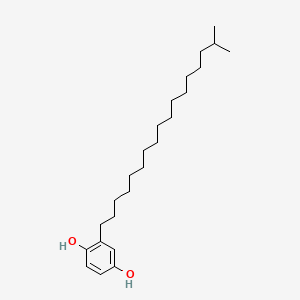
3,7-Dimethyloctyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloctyl methanesulfonate is an organic compound with the molecular formula C11H24O3S It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 3,7-dimethyloctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctyl methanesulfonate can be synthesized through the esterification of 3,7-dimethyloctanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyloctyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3,7-dimethyloctanol and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3,7-dimethyloctyl azide.
Hydrolysis: The primary products are 3,7-dimethyloctanol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
3,7-Dimethyloctyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and detergents.
Biology: The compound can be used in biochemical studies to modify proteins or other biomolecules through esterification reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to form stable esters with various pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloctyl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloctyl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
3,7-Dimethyloctyl bromide: Contains a bromide group, making it more reactive in substitution reactions.
Ethyl methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a 3,7-dimethyloctyl group.
Uniqueness
3,7-Dimethyloctyl methanesulfonate is unique due to its specific combination of the 3,7-dimethyloctyl group and the methanesulfonate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research.
Propiedades
Fórmula molecular |
C11H24O3S |
|---|---|
Peso molecular |
236.37 g/mol |
Nombre IUPAC |
3,7-dimethyloctyl methanesulfonate |
InChI |
InChI=1S/C11H24O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h10-11H,5-9H2,1-4H3 |
Clave InChI |
SOXDUDWOJKDOQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


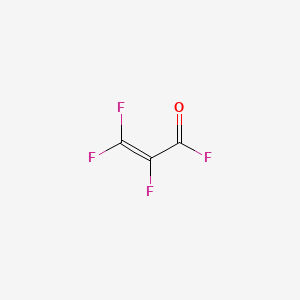
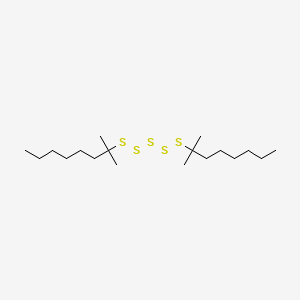

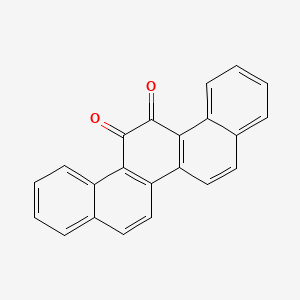

![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)



